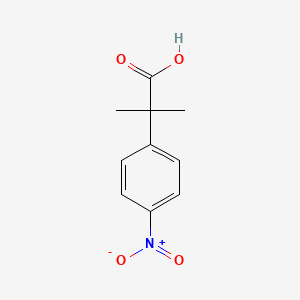

2-Methyl-2-(4-nitrophenyl)propanoic acid

Description

Significance within Organic Synthesis and Chemical Sciences

In organic synthesis, 2-Methyl-2-(4-nitrophenyl)propanoic acid serves as a versatile intermediate and building block. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for the construction of more complex molecules.

The nitro group is also of significant interest. It is a powerful electron-withdrawing group, which can influence the reactivity of the aromatic ring. Furthermore, the nitro group itself is considered an important "scaffold" in the synthesis of new bioactive molecules. nih.gov It can be reduced to an amino group, providing a route to a different class of derivatives with altered biological and chemical properties. The dual functionality of this compound makes it a valuable precursor for creating diverse chemical libraries for screening and drug discovery.

Overview of Advanced Research Trajectories

Research into this compound and its analogues is branching into several advanced areas, primarily driven by medicinal chemistry.

One significant research trajectory is the exploration of its potential as an antidyslipidemic agent . A closely related analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been synthesized and studied for its lipid-modifying capabilities. nih.govresearchgate.net This research is based on its structural similarity to fibrates, a class of drugs used to lower plasma triglycerides. The compound is considered a bioisostere of clofibric acid, where a nitro group replaces the chlorine atom, with the aim of understanding the electronic and steric requirements for antihyperlipidemic activity. nih.govresearchgate.net

Another major area of investigation is anticancer research . The broader class of 2-arylpropionic acid derivatives, traditionally known as anti-inflammatory agents, has shown potential as antiproliferative agents against various cancer cells. nih.gov Research is ongoing to understand the non-COX (cyclooxygenase) targets that may mediate this anticancer activity, positioning arylpropanoic acids as promising lead compounds for developing new anticancer drugs. nih.gov

Furthermore, the presence of the nitro group suggests potential applications in developing antimicrobial agents . Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antibacterial effects, by triggering redox reactions within microbial cells. nih.gov The modification of the arylpropanoic acid structure is a common strategy to enhance biological activities, and researchers have explored creating new derivatives, such as those incorporating 1,2,4-triazole (B32235) moieties, to investigate novel anti-inflammatory and antimicrobial properties. mdpi.com

Historical Context of Related Arylpropanoic Acids in Academic Inquiry

The academic inquiry into arylpropanoic acids has a rich history, primarily rooted in pharmacology. This class of compounds gained prominence as Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.com The most well-known member of this family is Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, which became a benchmark for its potent analgesic, antipyretic, and anti-inflammatory properties. orientjchem.org

The initial mechanism of action discovered for these drugs was the inhibition of prostaglandin (B15479496) biosynthesis through the suppression of the cyclooxygenase (COX) enzyme. humanjournals.com A significant development in the early 1990s was the discovery that COX exists in two isoforms: COX-1, which is involved in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation. orientjchem.org This discovery spurred extensive research to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs. orientjchem.org

Another key historical aspect of this compound class is the concept of stereochemistry. 2-Arylpropionic acids are chiral compounds, and it was discovered that for many NSAIDs, the (S)-enantiomer is the one responsible for the therapeutic anti-inflammatory activity. orientjchem.orgnih.gov This led to research and marketing of single-enantiomer drugs to improve efficacy and potentially reduce side effects. orientjchem.org

Separate from their anti-inflammatory role, the pharmacophore of related structures has been of interest since the 1960s. The discovery that ethyl chlorophenoxyisobutyrate possessed hypolipidemic (lipid-lowering) properties opened a new avenue of research, leading to the development of fibrate drugs and inspiring the investigation of bioisosteres like 2-Methyl-2-(4-nitrophenoxy)propanoic acid. nih.govresearchgate.net This historical foundation continues to drive the exploration of arylpropanoic acid derivatives for a wide range of therapeutic applications beyond inflammation. orientjchem.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid |

| Clofibric acid |

| Ethyl chlorophenoxyisobutyrate |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRRWJPNQKSTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354788 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42206-47-3 | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 2 4 Nitrophenyl Propanoic Acid

Strategic Reaction Pathways and Rational Design

The rational design of synthetic routes to 2-methyl-2-(4-nitrophenyl)propanoic acid involves the careful selection of precursors and reaction sequences to achieve the target molecule efficiently. Multi-step syntheses are common, often starting with readily available nitroaromatic compounds.

Multi-step Synthetic Sequences

Multi-step syntheses allow for the systematic construction of the target molecule, with each step designed to introduce a specific functional group or structural feature.

A common and logical starting point for the synthesis of this compound is a commercially available nitroaromatic compound. One such precursor is 4-nitrophenol (B140041). This approach takes advantage of the pre-existing nitro-substituted benzene (B151609) ring, to which the propanoic acid moiety is subsequently added.

A documented synthesis begins with 4-nitrophenol, which undergoes an alkylation reaction followed by hydrolysis to yield the final product. nih.govscispace.comresearchgate.netnih.gov This method is advantageous as it utilizes a simple and readily available starting material.

Condensation and alkylation reactions are key steps in building the carbon skeleton of this compound. In the synthesis starting from 4-nitrophenol, an alkylation reaction is employed to introduce the 2-methylpropanoate (B1197409) group. nih.govscispace.comresearchgate.netnih.gov Specifically, 4-nitrophenol is reacted with ethyl 2-bromo-2-methylpropionate in the presence of a base such as potassium carbonate. nih.govscispace.comresearchgate.net

While not explicitly detailed in the literature for this specific compound, Friedel-Crafts reactions represent a plausible alternative strategy. google.com A Friedel-Crafts acylation of nitrobenzene (B124822) with a suitable acyl halide, followed by further modifications, could potentially lead to the desired product. However, the strong deactivating effect of the nitro group on the aromatic ring would necessitate harsh reaction conditions.

A summary of a typical alkylation approach is presented in the table below.

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1. Alkylation | 4-Nitrophenol, Ethyl 2-bromo-2-methylpropionate | Potassium carbonate | Acetonitrile (B52724) | Reflux, 8 hours | Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate |

| 2. Hydrolysis | Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate | Lithium hydroxide (B78521) | THF/Methanol/Water | Room temperature, 3 hours | 2-Methyl-2-(4-nitrophenoxy)propanoic acid |

The final step in many synthetic sequences leading to a carboxylic acid is the hydrolysis of an ester precursor. In the synthesis starting from 4-nitrophenol and ethyl 2-bromo-2-methylpropionate, the resulting ethyl ester is hydrolyzed to the desired carboxylic acid. nih.govscispace.comresearchgate.netnih.gov This is typically achieved using a base, such as lithium hydroxide, followed by acidification. nih.govscispace.comresearchgate.net

Decarboxylation, the removal of a carboxyl group, is a common reaction for carboxylic acids, although it is not a direct step in the primary synthesis of this compound. However, it could be a relevant consideration in alternative synthetic designs or in the context of potential side reactions under certain conditions.

Stereoselective Synthesis Approaches

The literature specifically detailing stereoselective synthesis of this compound is limited. However, general principles of asymmetric synthesis could be applied to obtain enantiomerically enriched forms of this compound. The quaternary carbon atom in the molecule is a stereocenter, and its controlled formation is a key challenge.

Potential strategies for a stereoselective synthesis could include:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, such as an alkylation. wikipedia.org After the desired stereocenter is set, the auxiliary would be removed.

Asymmetric Alkylation: The use of a chiral catalyst to control the enantioselectivity of an alkylation reaction could be a viable approach. researchgate.netorganic-chemistry.org

Enzymatic Resolution: A racemic mixture of this compound or a precursor could potentially be resolved using enzymes that selectively react with one enantiomer. mdpi.com

Catalytic Synthesis

While specific catalytic methods for the synthesis of this compound are not extensively reported, catalytic approaches are widely used in organic synthesis and could be adapted for this purpose.

Potential catalytic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon bonds. A strategy involving the coupling of a suitable aromatic precursor with a propionate-containing fragment could be envisioned.

Lewis Acid Catalysis: Lewis acids can be used to catalyze various reactions, including Friedel-Crafts type reactions or other condensation and alkylation steps. rsc.org The choice of Lewis acid would be critical to overcome the deactivating effect of the nitro group.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained prominence. An organocatalytic approach could potentially be developed for the stereoselective synthesis of this compound.

Further research and development are needed to establish efficient and selective catalytic methods for the synthesis of this compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, has revolutionized the formation of α-aryl C-C bonds. The direct α-arylation of carboxylic acids and their derivatives is a powerful method for synthesizing compounds like this compound. This approach typically involves the cross-coupling of an enolate of a propanoic acid derivative with an aryl halide.

A key challenge in this area has been the direct arylation of free carboxylic acids due to the acidity of the carboxyl proton. However, innovative strategies have been developed to overcome this. One notable method involves a "traceless protecting strategy" where the carboxylic acid is transiently silylated in situ. This allows for the formation of the enolate and subsequent palladium-catalyzed coupling with an aryl bromide, such as 1-bromo-4-nitrobenzene (B128438). nih.govberkeley.edu The reaction proceeds with a variety of functional groups on the aryl halide, including the electron-withdrawing nitro group. nih.gov

The catalytic cycle for such a reaction typically involves a Pd(0)/Pd(II) cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-4-nitrobenzene). The resulting arylpalladium(II) complex then reacts with the enolate of the propanoic acid (transmetalation or a related step), followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often crucial for promoting the reductive elimination step and preventing unwanted side reactions. nih.gov

The versatility of this method is demonstrated by its application to the synthesis of various nonsteroidal anti-inflammatory drugs (NSAIDs) in high yields. nih.gov

Table 1: Representative Palladium-Catalyzed α-Arylation of Propionic Acid Derivatives with Aryl Halides Data based on analogous reactions for profen synthesis. nih.gov

| Aryl Halide | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|

| 1-Bromo-4-isobutylbenzene | Pd(dba)₂ / tBu₃P | LiTMP | 96 |

| 2-Bromo-6-methoxynaphthalene | Pd(dba)₂ / tBu₃P | LiTMP | 92 |

| 2-Bromo-3-benzoylthiophene | Pd(dba)₂ / tBu₃P | LiTMP | 81 |

| 4-Bromobenzonitrile | Pd(dba)₂ / tBu₃P | LiTMP | 97 |

Organocatalytic Methods

Asymmetric organocatalysis, utilizing small chiral organic molecules, has emerged as a third pillar of catalysis, avoiding the use of metals. While the direct α-arylation of propanoic acids remains a significant challenge for organocatalysis, related transformations provide a conceptual framework for the synthesis of this compound.

One plausible organocatalytic approach involves an asymmetric conjugate addition. For instance, a chiral amine or phosphoric acid catalyst could be used to facilitate the addition of a carbon nucleophile to an α,β-unsaturated precursor, such as ethyl 2-(4-nitrophenyl)acrylate. The subsequent transformation of the resulting adduct would yield the target structure. Iminium-ion activation, a common strategy in organocatalysis, could be employed to activate the unsaturated system towards nucleophilic attack. nih.gov

Another strategy could involve the asymmetric alkylation of a suitable pronucleophile. Chiral phase-transfer catalysts, for example, have been used to achieve the asymmetric alkylation of glycine (B1666218) derivatives, which could be adapted for the synthesis of α-arylpropanoic acids. These metal-free methods are highly valued for their potential to reduce metal contamination in final products, which is particularly important in pharmaceutical synthesis. rsc.org

Biocatalytic Strategies in Synthesis

Biocatalysis offers highly selective and environmentally benign routes for the synthesis of chiral compounds. For 2-arylpropanoic acids, the most prominent biocatalytic strategy is the kinetic resolution of racemic mixtures to obtain enantiomerically pure products. almacgroup.com Enzymes, particularly lipases and esterases, are widely used for this purpose due to their high enantioselectivity. frontiersin.org

The process typically involves the enantioselective esterification of the racemic acid with an alcohol. For example, Lipase (B570770) B from Candida antarctica (CALB) is frequently used to catalyze the esterification of the (R)-enantiomer of a 2-arylpropanoic acid, leaving the desired (S)-enantiomer as the unreacted acid, which can then be separated. nih.gov This method is effective for a range of profen drugs and can achieve very high enantiomeric excess (ee). nih.govresearchgate.net The reactions are often performed under mild conditions in organic solvents or even solvent-free systems, enhancing their green profile. mdpi.com

More advanced biocatalytic methods involve cascade reactions. One such approach converts racemic epoxides into chiral (S)-2-arylpropionic acids using a sequence of enzymes in one pot. This involves a styrene (B11656) oxide isomerase to generate an aldehyde, which then undergoes spontaneous racemization and is subsequently oxidized by an (S)-enantioselective alcohol dehydrogenase. researchgate.net

Table 2: Examples of Biocatalytic Kinetic Resolution of 2-Arylpropionic Acids Data based on analogous reactions for profen synthesis. frontiersin.orgnih.gov

| Substrate | Biocatalyst (Enzyme) | Reaction Type | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| (R,S)-Ibuprofen | Lipase B from Candida antarctica (CALB) | Esterification | >99% for (S)-Ibuprofen |

| (R,S)-Flurbiprofen | Lipase from Candida rugosa (CRL) | Esterification | eep = 89.6% for (R)-ester |

| (R,S)-Naproxen | Lipase B from Candida antarctica (CALB) | Esterification | >99% for (S)-Naproxen |

| Racemic 2-arylpropionates | Esterase (bHSL family) | Hydrolysis | High ee for (S)-acid |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety and efficiency.

Atom Economy Maximization

Atom economy is a core green chemistry metric that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. monash.edu Syntheses with high atom economy generate less waste.

The synthesis of profens provides a classic case study. The original Boots synthesis of Ibuprofen is a six-step process with a low atom economy of about 40%, generating significant waste. ugal.roresearchgate.net In contrast, the greener BHC synthesis involves only three catalytic steps and achieves a much higher atom economy of 77% (or 99% if the acetic acid byproduct is recovered). ugal.roscheikundeinbedrijf.nl The BHC process involves steps like catalytic hydrogenation and palladium-catalyzed carbonylation, which are inherently atom-economical addition reactions.

For this compound, a synthetic route based on the direct palladium-catalyzed α-arylation of propionic acid with 1-bromo-4-nitrobenzene would be far more atom-economical than a classical multi-step route involving stoichiometric reagents and generating inorganic salt waste.

Reduction of Derivatives and Protecting Groups

Avoiding unnecessary derivatization steps, such as the use of protecting groups, is a key principle of green chemistry because it reduces the number of synthetic steps, material consumption, and waste generation. nih.gov

The development of methods for the direct α-arylation of free carboxylic acids, such as the in situ silylation strategy, exemplifies this principle. nih.gov By forming a temporary derivative in the same reaction vessel that is removed during workup (a "traceless" protecting group), the need for separate protection and deprotection steps is eliminated, streamlining the synthesis and improving its green credentials.

Solvent Selection and Minimization in Synthesis

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer, more environmentally benign solvents, and minimizing their use altogether. mdpi.com

In transition metal-catalyzed reactions, the solvent can play a critical role, influencing catalyst stability, solubility of reagents, and even reaction selectivity. whiterose.ac.ukrsc.org While solvents like THF and DMF are common in palladium catalysis, research is ongoing into the use of greener alternatives such as alcohols, water, or ionic liquids. acs.orgrsc.org

Biocatalytic approaches often excel in this regard. Many enzymatic reactions, such as the lipase-catalyzed resolution of arylpropanoic acids, can be performed in aqueous media or under solvent-free conditions. frontiersin.orgmdpi.com Operating without an organic solvent not only reduces waste and environmental impact but can also simplify product purification.

Energy Efficiency Considerations

The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry, with energy efficiency being a paramount consideration. Traditional synthetic methods often rely on prolonged heating under reflux, leading to significant energy consumption. Modern approaches seek to minimize this energy footprint by employing alternative energy sources and optimizing reaction conditions. Key strategies include the adoption of microwave-assisted synthesis, flow chemistry, and mechanochemistry, which collectively aim to reduce reaction times, lower operating temperatures, and decrease energy waste. nih.govseqens.com

Flow chemistry represents another frontier in energy-efficient synthesis. By conducting reactions in continuously flowing streams through small-diameter tubes or microreactors, this technology provides superior heat and mass transfer. seqens.comnih.gov This precise control allows for the safe use of highly exothermic reactions at optimal temperatures, minimizing the energy required for heating and cooling cycles typical of large batch reactors. sci-hub.se The production of ibuprofen, a well-known 2-arylpropanoic acid, via continuous flow has showcased the potential for significant reductions in energy use and waste. chemistryviews.org These principles are directly applicable to the synthesis of this compound, suggesting that a flow-based approach could offer substantial energy savings, particularly at an industrial scale.

The table below illustrates a comparative analysis of energy sources in chemical synthesis, highlighting the advantages of modern methodologies.

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Flow Reactor |

| Heating Mechanism | Conduction/Convection (Indirect) | Dielectric Heating (Direct) | Conduction (High Surface Area) |

| Typical Reaction Time | Hours to Days | Seconds to Minutes | Minutes to Hours (Continuous) |

| Heat Distribution | Often uneven, potential for hotspots | Homogeneous and rapid | Precise and uniform control |

| Energy Efficiency | Low to Moderate | High | Very High |

| Process Scalability | Challenging | Moderate | Straightforward ("Numbering-up") |

Novel Synthetic Approaches and Method Development

Recent advancements in organic synthesis have focused on developing more direct and atom-economical routes to complex molecules, moving away from classical multi-step procedures. For this compound, a key structural feature is the quaternary carbon center attached to the nitrophenyl ring. Novel methods, particularly in the realm of transition-metal catalysis, have emerged as powerful tools for constructing such C-C bonds with high efficiency.

A significant breakthrough is the direct palladium-catalyzed α-arylation of carboxylic acid derivatives. nih.gov This methodology allows for the direct coupling of an enolizable carbonyl compound with an aryl halide. In a potential synthesis for the target molecule, propionic acid or its ester could be directly coupled with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene). This approach circumvents the need for multi-step sequences involving organometallic reagents or harsh conditions. Research has demonstrated that this catalytic system is tolerant of a wide range of functional groups, including the electron-withdrawing nitro group, which is crucial for the synthesis of this compound. nih.govberkeley.edu

The general scheme for such a reaction is presented below:

Scheme 1: Palladium-catalyzed α-arylation for the synthesis of 2-arylpropanoic acids.

Mechanochemistry , or synthesis via mechanical grinding or milling, is a burgeoning field that aligns with the principles of green chemistry. rsc.org By performing reactions in the solid state, often with minimal or no solvent (liquid-assisted grinding), this technique can reduce energy consumption and environmental impact. While specific application to this compound is not widely documented, mechanochemical methods have been successfully applied to a variety of C-C bond-forming reactions, suggesting its potential as a novel and sustainable synthetic route. rsc.org

The following table summarizes and compares novel synthetic approaches applicable to the synthesis of 2-arylpropanoic acids.

| Synthetic Approach | Key Features | Advantages | Relevant Precursors for Target Compound |

| Direct α-Arylation | Pd-catalyzed coupling of a propionate (B1217596) enolate with an aryl halide. nih.gov | High atom economy; fewer steps; functional group tolerance (including -NO2). berkeley.edu | Propionic acid/ester + 4-Halonitrobenzene |

| Heck/Carbonylation Cascade | One-pot Heck reaction followed by hydroxycarbonylation. mdpi.com | Reduced intermediate handling; improved process efficiency. | 4-Bromonitrobenzene + Ethylene + CO |

| Mechanosynthesis | Solvent-free or low-solvent reaction via mechanical milling. rsc.org | Reduced solvent waste; energy efficient; potential for novel reactivity. | Solid-state precursors (e.g., aryl halide, base, propionate salt) |

| Classical Methylation | Alkylation of a p-nitrophenylacetic acid derivative. orgsyn.org | Utilizes readily available starting materials. | High temperatures often required; potential for over-alkylation. |

These modern methodologies represent a significant shift towards more efficient, sustainable, and elegant synthetic strategies for producing this compound and other valuable 2-arylpropanoic acids.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 4 Nitrophenyl Propanoic Acid

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the chemical properties of the aromatic ring and can undergo a range of transformations.

Reductive Pathways to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding aniline (B41778) derivative, 2-amino-2-(4-aminophenyl)propanoic acid. This transformation is crucial as it converts an electron-withdrawing group into an electron-donating group, thereby altering the chemical reactivity of the aromatic ring. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean nature and high efficiency. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. While specific studies on the catalytic hydrogenation of 2-Methyl-2-(4-nitrophenyl)propanoic acid are not extensively documented, the general mechanism for the hydrogenation of nitroarenes is well-established. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

In a study on a structurally similar compound, (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid, reduction to the corresponding amine was successfully achieved using Raney nickel as a catalyst under a hydrogen atmosphere. google.com Another related study on the hydrogenation of 2-(4-nitrophenyl) butanoic acid to 2-(4-aminophenyl) butanoic acid also highlights the feasibility of this transformation. researchgate.net

| Starting Material | Catalyst | Reagents | Product | Reference |

|---|---|---|---|---|

| (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid | Raney Nickel | Hydrogen | (2S)-2-acetamido-3-(4-aminophenyl)propanoic acid | google.com |

| 2-(4-nitrophenyl) butanoic acid | Details not specified in the abstract | researchgate.net |

A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often preferred when the molecule contains other functional groups that might be sensitive to catalytic hydrogenation conditions. Common chemical reduction strategies involve the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl).

For instance, the reduction of methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate was accomplished using zinc powder in the presence of ammonium (B1175870) chloride. google.com This method provides a milder alternative to catalytic hydrogenation.

| Starting Material | Reducing Agent | Solvent/Co-reagent | Product | Reference |

|---|---|---|---|---|

| methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate | Zinc powder | Ammonium chloride, Methanol, Water | methyl (2S)-3-(4-aminophenyl)-2-ethanamidopropanoate | google.com |

Impact of Nitro Group on Aromatic Reactivity

The nitro group is a strong electron-withdrawing group, which has a profound impact on the reactivity of the phenyl ring, particularly in electrophilic aromatic substitution reactions. vaia.comvedantu.com This electron-withdrawing effect occurs through both inductive and resonance effects. Consequently, the benzene (B151609) ring in this compound is deactivated towards electrophilic attack compared to unsubstituted benzene.

The deactivating nature of the nitro group directs incoming electrophiles to the meta position (relative to the nitro group). vaia.comvedantu.com This is because the resonance structures of the nitrobenzene (B124822) ring show a decrease in electron density at the ortho and para positions, making the meta position the most favorable site for electrophilic substitution. vedantu.comyoutube.com Therefore, any electrophilic aromatic substitution reaction on this compound would be expected to yield predominantly the meta-substituted product.

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group in this compound is a versatile functional handle that can undergo a variety of transformations, most notably esterification and amidation.

Esterification and Amidation Reactions

Esterification:

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. chemguide.co.ukchemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com While specific literature on the esterification of this compound is limited, it is expected to react with various alcohols under standard Fischer esterification conditions to yield the corresponding esters.

Amidation:

Amides can be synthesized from carboxylic acids by reaction with amines. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common methods for amidation involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. However, direct amidation can also be achieved under certain catalytic conditions. For example, titanium tetrafluoride has been shown to catalyze the direct amidation of carboxylic acids with amines. researchgate.net It is plausible that this compound could be converted to its corresponding amides using such methods.

| Reaction Type | Reactant | General Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 2-Methyl-2-(4-nitrophenyl)propanoate ester |

| Amidation | Amine (R-NH₂) | Coupling agent or catalyst | 2-Methyl-2-(4-nitrophenyl)propanoamide |

Decarboxylative Processes

There is no published research detailing the decarboxylative processes of this compound. While the thermal or chemically induced decarboxylation of carboxylic acids is a known class of organic reactions, specific conditions, products, and mechanistic pathways for this particular compound have not been documented.

Reactions at the Quaternary Carbon Center

Information regarding reactions occurring at the quaternary carbon center of this compound is not available in the scientific literature. The quaternary nature of the alpha-carbon, bonded to a methyl group, a phenyl group, another methyl group, and the carboxylic acid moiety, suggests that reactions directly at this center would be sterically hindered and would likely require specific and potent reagents to proceed. However, no such reactions have been reported for this compound.

Investigations of Reaction Mechanisms and Kinetics

There are no available studies on the reaction mechanisms or kinetics related to this compound. Consequently, no data on reaction rates, determination of reaction orders, or the elucidation of mechanistic pathways for any of its chemical transformations has been published.

Due to the absence of research data, no data tables can be generated for the aforementioned sections.

Derivatives and Analogues of 2 Methyl 2 4 Nitrophenyl Propanoic Acid

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 2-Methyl-2-(4-nitrophenyl)propanoic acid is a strategic endeavor to create a library of related compounds for further study. These modifications typically target two primary regions of the molecule: the phenyl ring and the propanoic acid moiety.

Modifications of the Phenyl Ring (e.g., halogenation, additional substitutions)

Modifying the substituents on the phenyl ring is a common strategy to alter the electronic and steric properties of the molecule. Introducing electron-withdrawing or electron-donating groups can significantly impact the compound's reactivity and interaction with biological targets.

Halogenation and Other Substitutions: The introduction of halogens (F, Cl, Br) or other groups like methoxy (B1213986) (-OCH₃) or alkyl chains onto the phenyl ring can be achieved by using appropriately substituted starting materials. For instance, synthetic routes used for analogous phenylpropionic acid derivatives often start with a halogenated aromatic compound. A general approach could involve a cross-coupling reaction, a common method for forming carbon-carbon bonds. While specific syntheses for halogenated derivatives of this compound are not extensively detailed in readily available literature, the synthetic pathways for similar structures provide a clear blueprint. For example, processes for preparing 2-methyl-2'-phenylpropionic acid derivatives have utilized precursors like 4-bromo phenethyl alcohol, indicating that halogenated analogues are synthetically accessible. google.comgoogle.com

Below is a table of potential modifications to the phenyl ring and the corresponding precursors that could be used in a synthetic pathway.

| Desired Phenyl Ring Substitution (in addition to 4-nitro group) | Potential Precursor Example |

| 2-Chloro | 1-Chloro-2-ethyl-4-nitrobenzene |

| 3-Bromo | 1-Bromo-2-ethyl-4-nitrobenzene |

| 2-Methoxy | 1-Ethyl-2-methoxy-4-nitrobenzene |

| 3-Methyl | 1-Ethyl-4-nitro-2-methylbenzene |

Alterations at the Propanoic Acid Moiety

The propanoic acid functional group is a key site for modification, primarily through esterification. Converting the carboxylic acid to an ester can change the compound's polarity, solubility, and ability to permeate cell membranes.

Esterification: The synthesis of methyl or ethyl esters of related propionic acid derivatives is a straightforward process. google.comgoogle.com Typically, the carboxylic acid is treated with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.com The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is also a fundamental transformation, often achieved by treatment with a base like lithium hydroxide (B78521) (LiOH) followed by acidification. nih.govresearchgate.netscispace.com These reactions allow for the interconversion between the acid and its ester forms, which can be useful for purification or for creating prodrugs.

The following table outlines common ester derivatives and the reagents used for their synthesis.

| Derivative Name | Alteration at Propanoic Acid Moiety | Reagent for Synthesis |

| Methyl 2-Methyl-2-(4-nitrophenyl)propanoate | Esterification | Methanol (CH₃OH) and acid catalyst |

| Ethyl 2-Methyl-2-(4-nitrophenyl)propanoate | Esterification | Ethanol (C₂H₅OH) and acid catalyst |

| Propyl 2-Methyl-2-(4-nitrophenyl)propanoate | Esterification | Propanol (C₃H₇OH) and acid catalyst |

Comparative Studies of Reactivity and Structure-Activity Relationships

Understanding the relationship between a molecule's structure and its activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry. For derivatives of this compound, such studies would involve comparing the chemical reactivity and biological effects of the synthesized analogues.

Systematic structural variations allow researchers to deduce which parts of the molecule are essential for its function. For example, studies on other phenolic acid derivatives have shown that both the number of hydroxyl groups on the phenyl ring and the length of the alkyl chain in ester derivatives significantly impact cytotoxic activity. uc.pt Similarly, for the analogues of this compound, one could expect that:

Phenyl Ring Substituents would alter the electronic distribution of the entire molecule. The effect of these substituents on reaction rates can often be quantified using Hammett plots, which correlate reaction kinetics with electronic parameters (σ values) of the substituents. mdpi.com

Propanoic Acid Moiety Modifications , such as converting the acid to esters of varying chain lengths, would systematically alter the lipophilicity of the compounds. This property is critical for determining how the molecule is absorbed, distributed, and metabolized in a biological system.

A comprehensive SAR study would involve synthesizing the derivatives described in section 4.1 and evaluating their performance in relevant chemical or biological assays. The results would then be analyzed to build a model of how specific structural features contribute to the observed activity.

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy used to design analogues by replacing one atom or functional group with another that has similar physicochemical properties, with the goal of creating a new molecule with improved biological properties. u-tokyo.ac.jp This technique can be applied to this compound to enhance potency, reduce toxicity, or alter pharmacokinetics.

Replacements for the Carboxylic Acid Group: The carboxylic acid group is often a target for bioisosteric replacement to improve membrane permeability or metabolic stability. acs.org Common bioisosteres for carboxylic acids include:

Tetrazoles: These heterocyclic rings have a pKa comparable to carboxylic acids, allowing them to act as a proton donor, but they are generally more lipophilic and resistant to certain metabolic pathways. drughunter.com

Acyl Sulfonamides: This group can mimic the hydrogen bonding pattern of carboxylic acids and often leads to increased potency. drughunter.com

Thiazolidinediones and other acidic heterocycles: These groups offer a range of acidic properties and structural diversity. acs.org

Replacements for the Nitro Group: The nitro group is strongly electron-withdrawing and can be a site of metabolic reduction. Replacing it could lead to compounds with different electronic profiles and improved safety. A notable example from other research involves the replacement of a nitro group with a boronic acid moiety, which can act as a sufficient bioisostere while offering different chemical properties. nih.gov

The table below summarizes potential bioisosteric replacements for the key functional groups of the parent compound.

| Original Functional Group | Bioisosteric Replacement | Key Properties of Replacement |

| Carboxylic Acid (-COOH) | 5-Substituted-1H-tetrazole | Similar pKa, increased lipophilicity. drughunter.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Weaker acid, different H-bonding. drughunter.com |

| Carboxylic Acid (-COOH) | Thiazolidinedione | Acidic heterocycle. acs.org |

| Nitro Group (-NO₂) | Boronic Acid (-B(OH)₂) | Can act as a bioisostere, potential for different interactions. nih.gov |

| Nitro Group (-NO₂) | Cyano Group (-CN) | Electron-withdrawing, linear geometry. |

| Phenyl Ring | Pyridyl Ring | Introduces a nitrogen atom, alters H-bonding potential and basicity. cambridgemedchemconsulting.com |

By exploring these derivatives, analogues, and bioisosteres, researchers can systematically probe the chemical and biological properties of this compound, paving the way for the development of new compounds with tailored characteristics.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For the purpose of this article, we will examine the crystallographic data of the closely related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, as a representative example to understand the solid-state characteristics that would be anticipated for 2-Methyl-2-(4-nitrophenyl)propanoic acid.

Single-crystal X-ray diffraction studies on 2-Methyl-2-(4-nitrophenoxy)propanoic acid have provided a detailed picture of its molecular conformation in the solid state. nih.govscispace.comresearchgate.net The analysis reveals a monoclinic crystal system with the space group C2/c. scispace.comresearchgate.net

The molecular structure, as determined by X-ray crystallography, confirms the connectivity of the atoms and provides precise bond lengths and angles. This data is fundamental to understanding the steric and electronic properties of the molecule.

Table 1: Crystal Data and Structure Refinement for 2-Methyl-2-(4-nitrophenoxy)propanoic acid

| Parameter | Value |

|---|---|

| Empirical Formula | C10H11NO5 |

| Formula Weight | 225.20 |

| Temperature | 294(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit cell dimensions | a = 21.296(3) Å b = 7.0348(9) Å c = 14.518(2) Å β = 93.794(2)° |

| Volume | 2170.2(5) ų |

| Z | 8 |

| Density (calculated) | 1.378 Mg/m³ |

The crystal packing of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is stabilized by a network of intermolecular interactions. nih.govscispace.comresearchgate.net Strong O—H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules lead to the formation of centrosymmetric dimers. nih.govscispace.comresearchgate.net These dimers are further interconnected by weak C—H···O interactions, forming chains that propagate along the b-axis. nih.govscispace.comresearchgate.net

Table 2: Hydrogen Bond Geometry for 2-Methyl-2-(4-nitrophenoxy)propanoic acid

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O5—H5A···O4 | 0.82(3) | 1.82(3) | 2.637(3) | 172(3) |

| C6—H6···O1 | 0.93 | 2.58 | 3.407(4) | 149 |

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of study in pharmaceutical and materials science. While the existence of polymorphs has been studied for related compounds like p-nitrophenol, there is no specific literature available on the polymorphic or co-crystallization studies of this compound. nih.gov Such studies, if conducted, would likely employ techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify and characterize different solid forms.

Advanced NMR Spectroscopic Techniques (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While standard 1D ¹H and ¹³C NMR provide essential information, advanced 2D NMR techniques offer deeper insights into the molecular framework by revealing correlations between different nuclei.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY would establish proton-proton coupling networks, for instance, confirming the connectivity within the aromatic ring.

HSQC would directly correlate each proton to its attached carbon atom.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, for example, by correlating the methyl protons to the quaternary carbon and the aromatic carbons.

Although specific 2D NMR data for this compound are not publicly available, the analysis of the closely related 2-methylpropanoic acid demonstrates the utility of these techniques in assigning proton and carbon signals. docbrown.infodocbrown.info

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of the nitro group (-NO₂, 46 Da).

Cleavage of the bond between the quaternary carbon and the phenyl ring.

While a specific mass spectrum for this compound is not available, the fragmentation of similar compounds like 2-methylpropanoic acid provides a basis for predicting its behavior. docbrown.infonist.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the following characteristic vibrational bands would be expected:

Carboxylic Acid: A broad O-H stretching band in the region of 3300-2500 cm⁻¹, a sharp C=O stretching band around 1700 cm⁻¹, and C-O stretching and O-H bending vibrations at lower frequencies. docbrown.info

Nitro Group: Strong asymmetric and symmetric stretching vibrations typically observed around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The analysis of the FT-IR and Raman spectra of related compounds, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, can provide a reference for the expected vibrational modes of the title compound. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to determine molecular properties from first principles.

Prediction of Electronic Structure and Charge Distribution

For a molecule like 2-Methyl-2-(4-nitrophenyl)propanoic acid, DFT calculations would be employed to optimize the molecular geometry and predict its electronic properties. These calculations can reveal the distribution of electron density, identify the most electron-rich and electron-deficient sites, and quantify the molecular electrostatic potential (MEP).

Key parameters that would be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses assign partial charges to each atom in the molecule, providing insight into the charge distribution and identifying polar regions. For this compound, significant negative charge would be expected on the oxygen atoms of the nitro and carboxylic acid groups.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

While specific data for the target compound is unavailable, studies on similar nitrophenyl derivatives consistently show that the nitro group acts as a strong electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring. researchgate.netelsevierpure.com

Reaction Pathway Prediction and Transition State Analysis

Quantum chemical methods are powerful tools for mapping out potential reaction pathways. chemrxiv.org For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a theoretical basis for observed chemical behavior. For instance, such calculations could predict the most likely site of metabolic transformation or the mechanism of its potential anti-inflammatory action.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation for this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. These simulations can provide insights into:

Conformational Analysis: Identifying the most stable conformations of the molecule and the dynamics of its flexible parts, such as the rotation around the bond connecting the phenyl ring and the propanoic acid moiety.

Solvation Effects: Understanding how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces.

Interaction with Biomolecules: Simulating the interaction of the compound with larger biological systems like cell membranes or proteins.

While no specific MD studies on this compound were found, general principles from simulations of similar small molecules in aqueous solution would apply. chemrxiv.org

Docking Studies (Mechanistic focus, if applicable to enzyme/protein interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, which is a derivative of the non-steroidal anti-inflammatory drug (NSAID) fenoprofen, docking studies would be highly relevant. nih.govresearchgate.net

These studies would typically involve docking the molecule into the active site of cyclooxygenase (COX) enzymes (COX-1 and COX-2), the primary targets of many NSAIDs. The goals of such a study would be to:

Predict the binding affinity and pose of the compound within the enzyme's active site.

Identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

Provide a structural hypothesis for its mechanism of action and potential selectivity for COX isoforms.

Docking studies on various propanoic acid derivatives and nitrophenyl compounds have been performed against numerous biological targets, demonstrating the utility of this approach in drug discovery and mechanistic investigation. researchgate.netresearchgate.netresearchgate.net

Correlation of Computational Data with Experimental Findings

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational results would ideally be compared with experimental findings.

| Computational Prediction | Experimental Technique for Validation |

| Molecular Geometry (Bond lengths, angles) | X-ray Crystallography |

| Vibrational Frequencies | Infrared (IR) and Raman Spectroscopy |

| Electronic Transitions (UV-Vis spectra) | UV-Visible Spectroscopy |

| Atomic Charges and Chemical Shifts | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Binding Affinity and Mode | In vitro enzyme inhibition assays, Co-crystallization |

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

2-Methyl-2-(4-nitrophenyl)propanoic acid serves as a valuable scaffold in the synthesis of complex molecules due to the reactivity of its constituent functional groups. The carboxylic acid group can be readily converted into a variety of other functionalities such as esters, amides, and acid chlorides, providing a gateway to a wide array of chemical transformations. These derivatives are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.nethumanjournals.com

The presence of the nitro group on the phenyl ring is particularly significant. Nitroaromatic compounds are versatile precursors in organic synthesis. nih.govnih.gov The nitro group can be easily reduced to an amino group, which can then participate in a vast range of reactions, including diazotization, acylation, and the formation of heterocyclic systems. This transformation from a nitro to an amino group dramatically alters the electronic properties of the aromatic ring, influencing the reactivity of other substituents and enabling further functionalization.

Furthermore, the quaternary carbon atom at the benzylic position provides a stable stereocenter, which is a desirable feature in many complex molecular targets. The synthesis of molecules containing such sterically hindered centers is a recognized challenge in organic chemistry, and this compound offers a pre-constructed framework incorporating this structural motif.

A summary of the key reactive sites and their potential transformations is presented in the table below:

| Functional Group | Potential Transformations | Resulting Functionalities |

| Carboxylic Acid | Esterification, Amidation, Reduction, Conversion to Acid Halide | Esters, Amides, Alcohols, Acyl Halides |

| Nitro Group | Reduction | Amino Group |

| Aromatic Ring | Nucleophilic Aromatic Substitution (activated by nitro group) | Various substituted phenyl derivatives |

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. rsc.org Carboxylic acids are key components in several important MCRs, such as the Passerini and Ugi reactions. nih.govnih.gov

While specific examples detailing the use of this compound in MCRs are not extensively documented in the literature, its structure suggests it would be a viable substrate for such transformations. In a Ugi four-component reaction, for instance, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide combine to form a dipeptide-like scaffold. The incorporation of this compound in such a reaction would yield a product with a unique substitution pattern, including the nitrophenyl moiety and the quaternary carbon center.

The resulting products from such MCRs could be of interest in medicinal chemistry and drug discovery, as they would provide rapid access to libraries of structurally diverse compounds. The nitro group in the product would also serve as a handle for further synthetic modifications, allowing for the creation of a wide range of derivatives from a single MCR.

Precursor in Natural Product Synthesis

Nitroaromatic compounds are valuable intermediates in the synthesis of natural products. researchgate.net The electron-withdrawing nature of the nitro group can be exploited to control reactivity in various synthetic steps, and its subsequent reduction to an amine provides a key functional group for the construction of nitrogen-containing heterocyclic systems, which are common motifs in natural products.

Although there are no specific reports on the use of this compound as a direct precursor in the total synthesis of a natural product, its structural features are present in various biologically active molecules. Arylpropanoic acid derivatives, in general, are found in a wide range of natural products and pharmaceuticals. researchgate.netorientjchem.org The combination of this motif with a nitro group suggests its potential as a starting material for the synthesis of novel analogs of existing natural products or as a fragment for the construction of more complex natural product scaffolds. The synthetic utility of nitro compounds in natural product synthesis is a well-established principle, and this compound fits the profile of a useful building block in this context.

Development of Novel Reagents and Catalysts

Arylpropanoic acids and their derivatives have been explored as ligands and components of catalysts for various chemical transformations. mdpi.comrsc.org The carboxylic acid group can coordinate to metal centers, and the aromatic ring can be modified to tune the electronic and steric properties of the resulting catalyst.

This compound could serve as a precursor for the development of novel reagents and catalysts. For instance, the nitro group could be reduced to an amine and then derivatized to introduce coordinating groups, creating a bidentate or tridentate ligand. The chirality of the molecule, if resolved into its enantiomers, could be exploited in the design of asymmetric catalysts for stereoselective reactions.

Furthermore, the acidic nature of the carboxylic acid group itself can be utilized in acid catalysis. mdpi.comrsc.org While homogeneous acid catalysis has its limitations, the development of solid-supported catalysts derived from compounds like this compound could offer advantages in terms of catalyst recovery and reuse. The specific electronic properties imparted by the nitrophenyl group could also influence the catalytic activity in unique ways.

Medicinal Chemistry Research and Biological Activity Mechanistic Aspects

Investigations into Enzyme Inhibition Mechanisms

While direct studies on enzyme inhibition by 2-Methyl-2-(4-nitrophenyl)propanoic acid are not extensively documented, its structural similarity to other bioactive compounds allows for informed hypotheses. Analogues such as 2-Methyl-2-(4-nitrophenoxy)propanoic acid are considered bioisosteres of clofibric acid, a member of the fibrate class of drugs. nih.govresearchgate.net Fibrates are known to exert their effects not through direct enzyme inhibition but by acting as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Therefore, it is plausible that this compound could function as a modulator of nuclear receptors like PPARs rather than as a classical enzyme inhibitor.

Furthermore, the presence of a nitroaromatic group, as seen in drugs like nimesulide, suggests a potential for cyclooxygenase (COX) enzyme inhibition. mdpi.com Nimesulide is a selective COX-2 inhibitor, and this activity is attributed to its specific chemical structure. mdpi.com Investigations would be required to determine if this compound shares this inhibitory capability.

Studies on Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

The interaction of this compound with biological macromolecules can be inferred from crystallographic studies of its close analogues. nih.govnih.govnih.gov These studies reveal the types of non-covalent forces that are crucial for binding to protein active sites or nucleic acid structures. nih.gov

Key intermolecular interactions identified in analogues include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong O-H···O bonds. In crystal structures of related compounds, these interactions lead to the formation of centrosymmetric dimers. nih.govnih.govnih.gov This same functional group can form critical hydrogen bonds with amino acid residues (e.g., arginine, lysine, serine) in a protein's binding pocket.

π–π Interactions: The nitrophenyl ring can engage in offset π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein. nih.gov These interactions are vital for the stable binding and orientation of ligands.

Weak C-H···O Interactions: These weaker hydrogen bonds also contribute to the stability of the crystal lattice and can play a role in the fine-tuning of ligand-receptor binding. nih.govnih.gov

Beyond non-covalent interactions, the nitroaromatic moiety introduces the possibility of covalent interactions under specific physiological conditions. In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to a highly reactive hydroxylamine (B1172632) intermediate. This species can act as a potent DNA-alkylating agent, forming covalent adducts and leading to cytotoxicity. mdpi.com This mechanism forms the basis for hypoxia-activated prodrugs. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies help elucidate the contribution of different parts of a molecule to its biological activity. By comparing this compound with its structural analogues, key features can be identified.

| Compound Name | Core Structure Linkage | Key Substituent | Implied Biological Activity | Citation |

| This compound | Direct C-C bond | p-Nitro | (Target Compound) | |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Ether (-O-) | p-Nitro | Antidyslipidemic | nih.govresearchgate.net |

| 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid | Thioether (-S-) | p-Nitro | General Biological Activity | nih.govnih.gov |

| Clofibric Acid | Ether (-O-) | p-Chloro | Hypolipidemic | nih.govresearchgate.net |

From this comparison, several SAR insights can be drawn:

The Propanoic Acid Moiety: The carboxylic acid is essential for the compound's activity, likely acting as a key binding group through hydrogen bonding, as discussed previously.

The gem-Dimethyl Group: The two methyl groups on the alpha-carbon lock the conformation of the side chain and may prevent metabolic oxidation at this position, potentially increasing the compound's biological half-life.

The para-Nitro Group: The replacement of a chloro group (in clofibric acid) with a nitro group (in the analogues) marks a significant electronic modification. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the electron density of the aromatic ring. This modification can alter receptor binding and introduces the potential for bioreductive activation. mdpi.com Studies on other chemical series have shown that the addition of a nitro group can enhance antimicrobial activity. mdpi.com

Mechanistic Elucidation of Biological Pathways

Based on its structure, this compound may be involved in at least two distinct biological pathways.

PPARα-Mediated Lipid Metabolism: Drawing the analogy from its bioisostere, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, the compound could function as a PPARα agonist. nih.govresearchgate.net Activation of PPARα in the liver leads to the transcription of a suite of genes that increase fatty acid uptake, β-oxidation, and lipoprotein lipase (B570770) activity, ultimately resulting in reduced plasma triglyceride levels. This is the established mechanism of action for fibrate drugs. nih.gov

Bioreductive Activation Pathway in Hypoxia: A prominent pathway for nitroaromatic compounds involves their reduction under low-oxygen conditions. mdpi.com Cellular enzymes, such as nitroreductases, can catalyze the transfer of electrons to the nitro group, reducing it in a stepwise fashion to nitroso, hydroxylamino, and amino derivatives. The hydroxylamine intermediate is particularly reactive and can covalently modify essential biomolecules like DNA, leading to cell death. mdpi.com This pathway is of significant interest in oncology, as it allows for the selective activation of a therapeutic agent within the hypoxic microenvironment of tumors. mdpi.commdpi.com

Additionally, microbial degradation pathways for related compounds like 2-nitrobenzoate (B253500) have been identified, where a monooxygenase enzyme replaces the nitro group with a hydroxyl group, releasing nitrite. frontiersin.org This suggests that enzymatic denitration could be a potential metabolic route in certain biological systems.

Design and Synthesis of Prodrugs or Biologically Active Analogues

The structural backbone of this compound serves as a template for the design of new therapeutic agents.

Prodrug Design: The compound itself can be viewed as a hypoxia-activated prodrug, where the nitro group is the latent functionality that triggers activity upon bioreduction. mdpi.com Further prodrug strategies could involve esterification of the carboxylic acid group. Creating a simple methyl or ethyl ester would increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability. The ester would then be cleaved by intracellular esterases to release the active carboxylic acid.

Synthesis of Biologically Active Analogues: Research has already demonstrated the synthesis of closely related analogues. The general synthetic route involves the reaction of a substituted phenol (B47542) or thiophenol with an α-bromo ester, followed by hydrolysis of the ester to yield the final carboxylic acid. nih.govnih.gov

A typical synthesis for an analogue is as follows:

Reaction of 4-nitrophenol (B140041) or 4-nitrothiophenol (B108094) with ethyl 2-bromo-2-methylpropionate in the presence of a base like potassium carbonate. nih.govnih.gov

The resulting ethyl ester intermediate is then hydrolyzed, typically using a strong base such as lithium hydroxide (B78521), followed by acidification to yield the desired propanoic acid derivative. nih.govnih.gov

Future design of analogues could explore a variety of modifications to probe the SAR, including:

Altering the substitution pattern on the phenyl ring.

Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl).

Modifying the length or branching of the alkyl side chain.

Crystal Engineering and Supramolecular Chemistry

Hydrogen Bond Networks and Their Directed Assembly

Hydrogen bonds are among the most important interactions in the directed assembly of supramolecular structures. The carboxylic acid group of 2-Methyl-2-(4-nitrophenyl)propanoic acid is an excellent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This duality allows for the formation of highly predictable and stable hydrogen-bonded motifs.

A common and well-documented motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) graph set notation. Beyond this primary interaction, the nitro group's oxygen atoms could act as acceptors for weaker C-H···O hydrogen bonds from the methyl or phenyl groups of neighboring molecules. These weaker interactions, while less energetic than the primary carboxylic acid dimerization, are crucial in extending the supramolecular assembly into higher-dimensional networks and ensuring a densely packed and stable crystal structure.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Motif |

| Carboxylic Acid O-H | Carboxylic Acid C=O | Strong Hydrogen Bond | Dimer (R²₂(8)) |

| Phenyl C-H | Nitro O | Weak Hydrogen Bond | Chain/Sheet formation |

| Methyl C-H | Nitro O | Weak Hydrogen Bond | Chain/Sheet formation |

| Phenyl C-H | Carboxylic Acid C=O | Weak Hydrogen Bond | Inter-dimer linkage |

π-π Stacking Interactions in Crystal Packing

The presence of the 4-nitrophenyl group in this compound introduces the possibility of π-π stacking interactions. These non-covalent interactions arise from the attractive forces between the electron clouds of aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset or slipped-stack arrangements.

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring. This can lead to favorable electrostatic interactions between the electron-poor nitrophenyl ring and the π-system of an adjacent ring. The interplay between hydrogen bonding and π-π stacking is a key theme in the crystal engineering of aromatic carboxylic acids. Often, the robust hydrogen-bonded synthons will form a primary structure, which is then further organized and stabilized by the weaker but still significant π-π stacking interactions. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with distances typically in the range of 3.3 to 3.8 Å indicating a significant interaction.

Impact of Molecular Chirality on Crystal Structures

This compound is a chiral molecule, as the central quaternary carbon atom is attached to four different groups (a methyl group, a carboxyl group, a 4-nitrophenyl group, and another carbon of the propanoic acid backbone is implied, though the naming suggests a direct phenyl connection to the second carbon of the propanoic acid, which would make it chiral). The presence of chirality has profound implications for the crystal structure.

According to Wallach's rule, racemic mixtures (containing equal amounts of both enantiomers) tend to crystallize in centrosymmetric space groups, which are often denser and more stable than the chiral crystals formed by pure enantiomers. Enantiopure samples of this compound would be restricted to crystallizing in one of the 65 Sohncke space groups, which lack inversion centers and mirror planes.

The different symmetry environments in racemic versus enantiopure crystals can lead to significant differences in their physical properties. Furthermore, the supramolecular interactions themselves can be influenced by chirality. The specific three-dimensional shape of a single enantiomer can direct the formation of helical or other chiral supramolecular motifs through hydrogen bonding and π-π stacking, which are not possible in the centrosymmetric packing of the racemate. The study of how chirality is transferred from the molecular level to the supramolecular and crystalline level is a fundamental aspect of crystal engineering.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are essential for separating 2-Methyl-2-(4-nitrophenyl)propanoic acid from starting materials, byproducts, and impurities, thereby enabling purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of aromatic carboxylic acids like this compound. The method separates compounds based on their polarity. For this specific molecule, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The high polarity of the carboxylic acid group and the nitro group, combined with the nonpolar nature of the benzene (B151609) ring and methyl groups, allows for effective separation. By adjusting the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), the retention time of the compound can be optimized. pensoft.net UV detection is highly suitable due to the presence of the nitrophenyl chromophore, which absorbs strongly in the UV region (e.g., around 286 nm). phmethods.net This method can be validated according to ICH guidelines to accurately quantify the compound and its impurities. pensoft.netphmethods.net

Below is a table outlining typical starting parameters for an RP-HPLC method for this compound.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Waters X Bridge C18 column (e.g., 250x4.6 mm, 5 µm particle size) phmethods.net |

| Mobile Phase | Acetonitrile and water/phosphate buffer mixture (e.g., 75:25 v/v) pensoft.netphmethods.net |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min phmethods.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |

| Detection | UV/VIS Detector at a wavelength like 286 nm phmethods.net |

| Injection Volume | 20 µL |

Gas Chromatography (GC): Direct analysis of carboxylic acids by Gas Chromatography can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. researchgate.net After derivatization, the resulting compound can be analyzed using a standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov The choice of a suitable capillary column, often one with a polar stationary phase, is crucial for achieving good separation from any impurities. researchgate.net GC methods are particularly useful for determining the presence of volatile or semi-volatile impurities in a sample.

Spectroscopic Techniques for Characterization in Research Settings

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The carboxylic acid proton would appear as a broad singlet far downfield (typically >10 ppm). The aromatic protons on the para-substituted ring would appear as two distinct doublets in the aromatic region (7.0-8.5 ppm). The six protons of the two equivalent methyl groups attached to the same carbon would produce a single, sharp singlet further upfield. This contrasts with the spectrum of the related 2-(4-nitrophenyl)propanoic acid, which shows more complex splitting for the aliphatic portion. chegg.com

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|